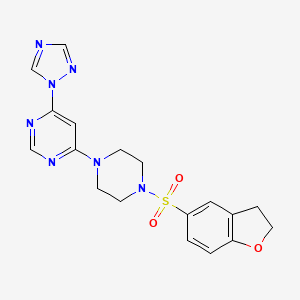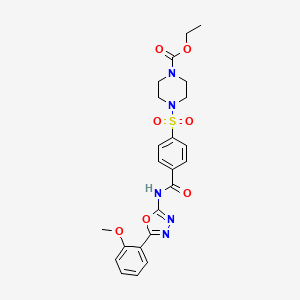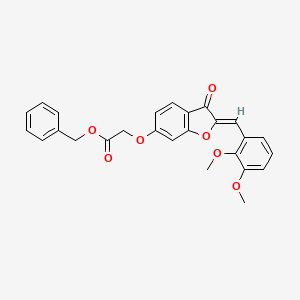![molecular formula C26H22ClN3O2 B2521509 3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 887221-53-6](/img/no-structure.png)
3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione” is a complex organic molecule that contains several functional groups and rings. It has a pyrimidoindole core, which is a bicyclic structure consisting of a pyrimidine ring fused with an indole ring. The molecule also has benzyl groups attached at the 1 and 3 positions of the pyrimidoindole core, one of which is chlorinated .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrimidoindole core is a bicyclic structure, and the benzyl groups could add further complexity to the molecule’s 3D structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzyl groups could potentially be modified through reactions such as alkylation or halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the chlorobenzyl group could potentially affect the compound’s solubility, reactivity, and other properties .Scientific Research Applications
Heterocyclic Synthesis and Methodology
- Fischer Indole Synthesis : The compound’s indole core can be synthesized via Fischer indole synthesis. Researchers investigate reaction conditions, catalysts, and scalability for efficient access to this scaffold .
- Multicomponent Reactions (MCRs) : Leveraging the compound’s reactivity, scientists explore multicomponent syntheses of indoles. For instance, one-pot concatenation of Sonogashira coupling, cycloisomerization, and Fischer indole synthesis has been reported .
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include testing the compound for antimicrobial, anti-inflammatory, or anticancer activity, among other possibilities .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves the condensation of 3-chlorobenzylamine with 5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione followed by benzyl protection and subsequent reduction of the nitro group to an amine. The benzyl group is then deprotected to yield the final product.", "Starting Materials": [ "3-chlorobenzylamine", "5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione", "benzyl chloride", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzylamine with 5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione in acetic acid to yield 3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione", "Step 2: Protection of the benzyl group using benzyl chloride and sodium hydroxide in ethanol to yield 3-(benzyloxy)-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione", "Step 3: Reduction of the nitro group to an amine using sodium borohydride in ethanol to yield 3-(benzyloxy)-1-(3-chlorobenzyl)-5-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione", "Step 4: Deprotection of the benzyl group using hydrochloric acid to yield 3-benzyl-1-(3-chlorobenzyl)-5-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione", "Step 5: Cyclization of the amine with acetic anhydride in acetic acid to yield 3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione" ] } | |
CAS RN |
887221-53-6 |
Product Name |
3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione |
Molecular Formula |
C26H22ClN3O2 |
Molecular Weight |
443.93 |
IUPAC Name |
3-benzyl-1-[(3-chlorophenyl)methyl]-5,8-dimethylpyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C26H22ClN3O2/c1-17-11-12-22-21(13-17)23-24(28(22)2)25(31)30(15-18-7-4-3-5-8-18)26(32)29(23)16-19-9-6-10-20(27)14-19/h3-14H,15-16H2,1-2H3 |
InChI Key |
SKMYRMYDFRWYDB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)CC4=CC=CC=C4)CC5=CC(=CC=C5)Cl)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-([3,3'-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2521426.png)
![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile](/img/structure/B2521427.png)
![methyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2521428.png)
![Methyl furo[2,3-c]pyridine-7-carboxylate](/img/structure/B2521429.png)





![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2521440.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2521444.png)
![N-(3-(trifluoromethyl)phenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2521449.png)